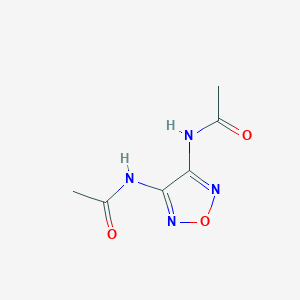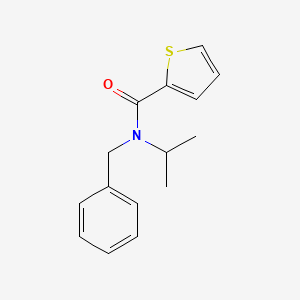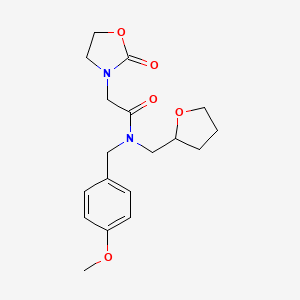![molecular formula C16H21ClN2O4 B5579902 ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves complex processes, such as the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines through reactions between 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, and the formation of alkylene diacyl-di-(1-methyl piperazides) through the action with appropriate dibasic acid chlorides in benzene solution (Y. Tung, 1957). Another synthesis approach for piperazine derivatives was reported by synthesizing the carbon-14 labelled compound for studying its metabolism and distribution in test animals, indicating complex synthetic pathways (N. Tada et al., 1989).
Molecular Structure Analysis
The molecular structure and association in solutions of cyclic piperazine derivatives were studied, showing polymorphic crystalline forms through crystallization methods and various hydrogen-bonding networks determined by X-ray analysis. These studies used mass spectrometric and nuclear magnetic resonance spectroscopic techniques to understand the association of piperazinediones in solution (Robin A Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Research on piperazine derivatives includes the study of their impurity profiles, such as the detailed investigation of ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate. This involved developing a reversed-phase HPLC gradient separation for byproduct separation in bulk drug substances (A. Thomasberger et al., 1999).
Physical Properties Analysis
While specific studies directly addressing the physical properties of "ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate" were not identified, research on similar compounds often involves analyzing crystalline forms, solubility, and stability under various conditions, as seen in the study of organic crystal engineering with 1,4-piperazine-2,5-diones (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, chemical stability, and interaction with other compounds, are crucial for their potential applications. Studies often focus on their synthesis and subsequent reactions to create derivatives with desired biological activities or physical properties. For example, the creation of piperazine hydrochlorides for testing against schistosomiasis (Y. Tung, 1957).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate and its derivatives have been studied for their crystal structures, which contribute to understanding their interactions and molecular conformations. For example, a study on Levocetirizinium dipicrate revealed the formation of hydrogen-bonded motifs and a three-dimensional supramolecular structure in the crystal packing, dominated by strong intermolecular interactions. This insight is valuable for designing and synthesizing new compounds with desired physical and chemical properties (Jasinski et al., 2010).
Herbicide Metabolism
The compound's derivatives have been examined for their metabolic pathways in agricultural contexts. For instance, the metabolism of a related herbicide in rats highlighted processes like N-desethylation and conjugation with glutathione, offering insights into environmental and biological degradation pathways of such chemicals (Crayford & Hutson, 1972).
Antimicrobial Activities
Several derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives showed varying degrees of antimicrobial activity, indicating the potential for these compounds to be developed into new antimicrobial agents (Bektaş et al., 2010).
Herbicidal and Plant Growth Regulatory Activities
Derivatives of ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate have been synthesized and evaluated for their potential as herbicides and plant growth regulators. The structure-activity relationships of these compounds provide valuable information for the development of new agricultural chemicals (Stoilkova et al., 2014).
Polymer Antioxidants
Research has also explored the use of related compounds as antioxidants in polymers, such as polypropylene copolymers. The study of synthesized antioxidants and their performance in enhancing the thermal stability of polymers contributes to the development of more durable and stable polymer materials (Desai et al., 2004).
Synthesis Techniques
Innovative synthesis methods for related compounds, such as the use of triphosgene for creating crystalline derivatives, showcase advancements in chemical synthesis techniques that enhance efficiency and yield, with potential applications in various fields of chemical research (Wei et al., 2008).
Wirkmechanismus
Phenoxy herbicides, including (4-chloro-2-methylphenoxy)acetic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-14-5-4-13(17)10-12(14)2/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORINWQDOSZLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)
![2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-quinazolinamine dihydrochloride](/img/structure/B5579915.png)